Cervilane
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Overview
Description
Lomifylline is a xanthine derivative with the chemical formula C13H18N4O3 . It is also known by its IUPAC name, 1,3-dimethyl-7-(5-oxohexyl)-1H-purine-2,6(3H,7H)-dione . This compound is primarily recognized for its peripheral vasodilator action and its ability to induce the release of calcium ions from intracellular stores via the ryanodine receptor .
Preparation Methods
The synthesis of Lomifylline involves the reaction of theophylline with a suitable alkylating agent. The general synthetic route includes:
Step 1: Theophylline is reacted with an alkyl halide, such as 5-bromohexan-2-one, in the presence of a base like potassium carbonate.
Step 2: The reaction mixture is heated under reflux conditions to facilitate the alkylation process.
Step 3: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods for Lomifylline are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Lomifylline undergoes several types of chemical reactions, including:
Oxidation: Lomifylline can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Lomifylline into its reduced forms.
Substitution: Lomifylline can undergo nucleophilic substitution reactions, particularly at the alkyl side chain.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Lomifylline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying xanthine derivatives and their chemical properties.
Biology: Investigated for its role in calcium ion release and its effects on cellular processes.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
Lomifylline exerts its effects primarily through the induction of calcium ion release from intracellular stores via the ryanodine receptor. This action leads to various downstream effects, including vasodilation and modulation of cellular signaling pathways . The exact molecular targets and pathways involved in Lomifylline’s mechanism of action are still under investigation, but its role in calcium signaling is well-documented .
Comparison with Similar Compounds
Lomifylline is structurally similar to other xanthine derivatives, such as theophylline and caffeine. it is unique in its specific alkyl side chain, which imparts distinct pharmacological properties. Similar compounds include:
Theophylline: A well-known bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
Caffeine: A central nervous system stimulant commonly found in coffee and tea.
Doxofylline: Another xanthine derivative with bronchodilator properties but with fewer side effects compared to theophylline.
Lomifylline’s uniqueness lies in its specific action on the ryanodine receptor and its potential therapeutic applications in vascular-related conditions .
Properties
Molecular Formula |
C13H19N4O3+ |
---|---|
Molecular Weight |
279.31 g/mol |
IUPAC Name |
1,3-dimethyl-7-(5-oxohexyl)-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C13H19N4O3/c1-9(18)6-4-5-7-17-8-14-11-10(17)12(19)16(3)13(20)15(11)2/h8,10H,4-7H2,1-3H3/q+1 |
InChI Key |
FXBWGHQVCYHZJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC[N+]1=CN=C2C1C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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